Rugulovasine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rugulovasine B is a natural product found in Talaromyces purpureogenus, Talaromyces rugulosus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Neuropharmacology

Rugulovasine B has shown significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it exhibits selectivity for serotonin receptors over dopamine and adrenergic receptors, making it a candidate for further studies in treating mood disorders and anxiety-related conditions .

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Low nanomolar range |

| Dopamine D2 | Moderate |

| Adrenergic α1 | Moderate |

1.2 Antimicrobial Properties

Recent studies have indicated that rugulovasine derivatives possess antimicrobial properties against various pathogens. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes .

Biochemical Applications

2.1 Enzymatic Studies

This compound has been utilized in enzymatic assays to study its effects on specific biochemical pathways. It has been shown to influence the activity of enzymes involved in neurotransmitter metabolism, suggesting potential roles in modulating neurochemical balance .

2.2 Synthesis and Structural Studies

The asymmetric total synthesis of rugulovasine stereoisomers, including this compound, has been achieved, allowing for detailed structural analysis and the exploration of its stereochemical properties. This synthesis enables further investigation into its biological activities and mechanisms of action .

Case Studies and Experimental Findings

3.1 Case Study: Neuroreceptor Binding Assay

In a controlled study, researchers evaluated the binding affinities of all enantiomers of rugulovasine, finding that (+)-rugulovasine B demonstrated the highest selectivity for serotonin receptors. This finding supports its potential use in developing new antidepressant therapies .

3.2 Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent .

Analyse Chemischer Reaktionen

Interconversion with Rugulovasine A

Rugulovasine B reversibly converts to Rugulovasine A through a vinylogous Mannich-type reaction , driven by thermodynamic equilibrium . This interconversion occurs due to:

-

Stereochemical lability at the spirocyclic center (C-5)

-

Anti-periplanar vs. synclinal conformations influencing stability (A-form is more polar and elutes earlier in reversed-phase chromatography)

Key experimental evidence :

-

NMR studies show interchangeable NOE correlations between H-3 and H-15 protons in both isomers

-

Crystallography confirms configurational differences at C-5 and C-8 positions

Halogenation Reactions

This compound undergoes regioselective halogenation at C-2 and C-8 positions under fungal biosynthesis conditions :

| Halogenation Type | Products Formed | Mechanism |

|---|---|---|

| Chlorination | 8-Chloro- and 2,8-Dichlorothis compound | Radical-mediated via haloperoxidases |

| Bromination | 2-Bromothis compound | Electrophilic aromatic substitution |

MS/HRMS fragmentation patterns (25 eV) for halogenated derivatives :

| Compound | [M+H]⁺ | Key Fragment Ions (m/z) |

|---|---|---|

| 8-Chlorothis compound | 303.0894 | 268.1205 (−Cl), 267.1122 (−HCl), 140.0705 (retro Diels-Alder) |

| 2-Bromothis compound | 347.0387 | 268.1206 (−Br), 267.1128 (−HBr), 140.0705 (retro Diels-Alder) |

Early Synthetic Approach (Cole et al., 1980)

-

Utilized metal-halogen exchange for spirocycle formation

pH-Dependent Solubility Behavior

This compound displays marked solubility changes across pH gradients, critical for purification :

| pH Range | Solubility Profile | Application |

|---|---|---|

| <4 | Soluble in chloroform | Initial extraction |

| 8–10 | Preferentially partitions to ethyl acetate | Isolation from Rugulovasine A |

| >10 | Forms water-soluble sulfate salts | Final purification |

Isolation protocol :

-

Crude extract partitioning between 0.1 N H₂SO₄ and CHCl₃

-

pH adjustment to 10 → ethyl acetate extraction

Degradation Pathways

Under mass spectrometry conditions (25 eV), this compound fragments via:

Eigenschaften

CAS-Nummer |

26909-34-2 |

|---|---|

Molekularformel |

C16H16N2O2 |

Molekulargewicht |

268.31 g/mol |

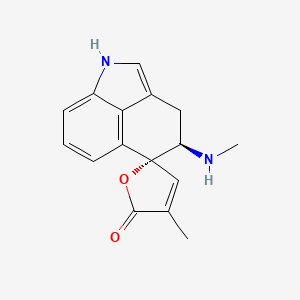

IUPAC-Name |

(4R,5R)-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one |

InChI |

InChI=1S/C16H16N2O2/c1-9-7-16(20-15(9)19)11-4-3-5-12-14(11)10(8-18-12)6-13(16)17-2/h3-5,7-8,13,17-18H,6H2,1-2H3/t13-,16-/m1/s1 |

InChI-Schlüssel |

QTWQJTORJVFWAQ-CZUORRHYSA-N |

SMILES |

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Isomerische SMILES |

CC1=C[C@@]2([C@@H](CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Kanonische SMILES |

CC1=CC2(C(CC3=CNC4=CC=CC2=C34)NC)OC1=O |

Synonyme |

ugulovasine B rugulovasine B hydrochloride, (trans-(+-))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.